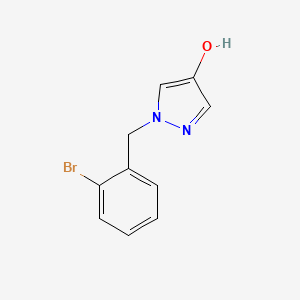

1-(2-Bromo-benzyl)-1H-pyrazol-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2-bromophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-10-4-2-1-3-8(10)6-13-7-9(14)5-12-13/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKXXWDRSJFCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromo Benzyl 1h Pyrazol 4 Ol

Retrosynthetic Analysis of 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by disconnecting the molecule into simpler, readily available starting materials. The primary disconnections are typically made at the C-N and C-O bonds, revealing the key precursors.

The most logical retrosynthetic approach involves two main disconnection strategies:

Disconnection of the N-benzyl bond: This primary disconnection breaks the bond between the pyrazole (B372694) nitrogen (N-1) and the benzyl (B1604629) group. This leads to two key synthons: a 1H-pyrazol-4-ol anion and a 2-bromobenzyl cation. The corresponding synthetic equivalents would be 1H-pyrazol-4-ol and a 2-bromobenzyl halide.

Disconnection of the pyrazole ring: Further deconstruction of the 1H-pyrazol-4-ol intermediate reveals simpler acyclic precursors. This can be envisioned through the cleavage of the N-N and C-C bonds of the pyrazole ring, which points towards starting materials suitable for cyclocondensation or cycloaddition reactions. amazonaws.com For instance, a cyclocondensation approach might start from a hydrazine (B178648) derivative and a β-dicarbonyl compound or its equivalent.

This analysis highlights that the synthesis can be approached by first constructing the pyrazole-4-ol core, followed by N-alkylation, or by incorporating the benzyl group from the outset in the ring formation step.

Classical and Contemporary Approaches to 1H-Pyrazol-4-ol Core Synthesis

The formation of the pyrazole ring is a cornerstone of this synthesis. Several classical and modern methods are available for constructing the 1H-pyrazol-4-ol scaffold.

Cyclocondensation Strategies for Pyrazole Ring Formation

Cyclocondensation reactions are a widely used and versatile method for synthesizing pyrazole rings. nih.gov This typically involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent. nih.govbeilstein-journals.orgresearchgate.net

The Knorr pyrazole synthesis and related methods are classic examples of this strategy. beilstein-journals.org For the synthesis of a 4-hydroxypyrazole, a suitable β-dicarbonyl equivalent that can lead to the desired C-4 hydroxyl group is required. One potential route involves the cyclocondensation of hydrazine with a suitably substituted β-ketoester or malonic ester derivative. For example, the reaction of hydrazine with diethyl ethoxymethylenemalonate followed by hydrolysis and decarboxylation can yield pyrazolone (B3327878) intermediates. researchgate.net

A general representation of the cyclocondensation to form a pyrazole ring is shown below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| Hydrazine | 1,3-Diketone | Acid or base catalysis | Substituted Pyrazole |

| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO, solvent-free | 3-methyl-1-phenyl-1H-pyrazol-5-ol nih.gov |

| Hydrazone | Vilsmeier-Haack reagent | POCl₃/DMF | 4-Formyl pyrazole derivative nih.govchemmethod.com |

1,3-Dipolar Cycloaddition Routes to Pyrazole Scaffolds

1,3-Dipolar cycloaddition reactions offer another powerful and often regioselective method for constructing the pyrazole ring system. researchgate.netresearchgate.netorganic-chemistry.org This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene. organic-chemistry.orgrsc.org

The reaction of a diazo compound with an alkyne is a common route to pyrazoles. To obtain a 4-hydroxypyrazole, the alkyne precursor would need to bear a group that can be converted to a hydroxyl group, or the reaction conditions would need to facilitate its introduction. For instance, the cycloaddition of diazomethane (B1218177) with an appropriately substituted alkyne could be a viable pathway.

A summary of representative 1,3-dipolar cycloaddition reactions for pyrazole synthesis is provided in the table below:

| 1,3-Dipole | Dipolarophile | Conditions | Product |

| Diazo compound (from tosylhydrazone) | Alkyne | Base | 3,5-Disubstituted 1H-pyrazole organic-chemistry.org |

| Nitrile imine | Alkyne | - | Pyrazole researchgate.net |

| N-Isocyanoiminotriphenylphosphorane | Terminal alkyne | Silver-mediated | Pyrazole organic-chemistry.org |

Strategies for N-Benzylation and 4-Hydroxylation in Pyrazole Systems

Once the pyrazole core is established, or concurrently with its formation, the introduction of the 2-bromobenzyl group at the N-1 position and the hydroxyl group at the C-4 position is required.

Introduction of the 2-Bromobenzyl Moiety at N-1

The N-alkylation of pyrazoles is a well-established transformation. The introduction of the 2-bromobenzyl group onto the pyrazole nitrogen can be achieved by reacting a pre-formed pyrazol-4-ol with 2-bromobenzyl bromide or a similar electrophile. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, thus activating it for nucleophilic attack.

Common conditions for N-alkylation of pyrazoles include:

| Pyrazole Substrate | Alkylating Agent | Base | Solvent |

| 4-bromo-1H-pyrazole | (bromomethyl)cyclopropane | K₂CO₃ | DMF |

| Pyrazole | Trichloroacetimidate electrophiles | Brønsted acid | - nih.gov |

The regioselectivity of N-alkylation can sometimes be an issue with unsymmetrically substituted pyrazoles, potentially leading to a mixture of N-1 and N-2 alkylated products. However, the tautomeric nature of pyrazol-4-ol may favor alkylation at the N-1 position.

Functionalization at the C-4 Position to Yield the Hydroxyl Group

Introducing a hydroxyl group at the C-4 position of a pre-formed 1-(2-bromo-benzyl)-1H-pyrazole can be achieved through several methods. One approach is the oxidation of a C-H bond at the C-4 position. For instance, the reaction of pyrazole with hydroxyl radicals generated from various systems has been shown to produce 4-hydroxypyrazole. nih.gov

Another strategy involves the synthesis of a 4-functionalized pyrazole that can be subsequently converted to a hydroxyl group. For example, a 4-bromopyrazole derivative could potentially be converted to a 4-hydroxypyrazole via a nucleophilic substitution or a metal-catalyzed hydroxylation reaction. A direct synthesis of 4-hydroxypyrazoles from vinyl azides and hydrazines has also been reported. rsc.org

Recent research has also explored the direct thiocyanation and selenocyanation of the pyrazole C-4 position, which could potentially be hydrolyzed to the corresponding hydroxyl group. beilstein-journals.org

| Starting Material | Reagent(s) | Product |

| 4-(4,4,5,5-tetramethyl- nih.govrsc.orgchemicalbook.comdioxaborolan-2-yl)-1H-pyrazole | H₂O₂, NaOH | 4-hydroxypyrazole chemicalbook.com |

| Vinyl azide (B81097) and hydrazine hydrate (B1144303) | NaOH | 4-hydroxypyrazole rsc.org |

| Pyrazole | Hydroxyl radical generating system | 4-hydroxypyrazole nih.gov |

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound can be approached through a multi-step process, likely commencing with the formation of a pyrazole-4-one or a protected pyrazol-4-ol intermediate, followed by N-alkylation with 2-bromobenzyl bromide. The optimization of reaction conditions is paramount for maximizing yield and purity while minimizing reaction times and by-product formation.

A plausible synthetic route involves the condensation of a β-ketoester with a hydrazine, followed by N-alkylation. For instance, the reaction of ethyl 4,4-diethoxyacetoacetate with hydrazine hydrate would yield ethyl 1H-pyrazol-4-ol, which can then be alkylated. The key variables to optimize in such a synthesis include the choice of base, solvent, temperature, and catalyst.

Research into the synthesis of analogous N-alkylated pyrazoles provides valuable insights. For example, the alkylation of pyrazoles is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The reaction temperature can significantly influence the rate and selectivity of the N-alkylation.

The following interactive data table illustrates a hypothetical optimization of the N-alkylation step for the synthesis of this compound from a pyrazol-4-ol precursor and 2-bromobenzyl bromide. The data is based on typical findings in the synthesis of similar pyrazole derivatives.

Table 1: Hypothetical Optimization of N-Alkylation for this compound

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.2) | Acetonitrile | 60 | 12 | 65 |

| 2 | K₂CO₃ (1.2) | DMF | 60 | 12 | 72 |

| 3 | Cs₂CO₃ (1.2) | Acetonitrile | 60 | 8 | 85 |

| 4 | Cs₂CO₃ (1.2) | DMF | 60 | 8 | 90 |

| 5 | Cs₂CO₃ (1.2) | DMF | 80 | 6 | 92 |

| 6 | NaH (1.1) | THF | 25 | 24 | 55 |

The data suggests that a stronger base like cesium carbonate can lead to higher yields and shorter reaction times compared to potassium carbonate. DMF appears to be a more effective solvent than acetonitrile for this transformation. Elevating the temperature can further accelerate the reaction, leading to a slight improvement in yield. The use of sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (B95107) (THF) may result in lower yields and longer reaction times.

Further optimization could involve exploring different catalyst systems. While the N-alkylation is often performed without a catalyst, phase-transfer catalysts could potentially enhance the reaction rate and yield, especially when using inorganic bases.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govrawdatalibrary.net The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes. researchgate.net

Key areas for implementing green chemistry in this synthesis include:

Use of Greener Solvents: Traditional syntheses of pyrazoles often employ volatile organic solvents (VOCs) like DMF and chlorinated hydrocarbons. jetir.org Green alternatives include the use of water, ethanol, or solvent-free conditions. rawdatalibrary.netjetir.org For the N-alkylation step, the use of a recyclable solvent or performing the reaction under solvent-free conditions, perhaps with microwave assistance, would be a significant green improvement. nih.gov

Catalysis: The use of efficient and recyclable catalysts can reduce waste and energy consumption. nih.govjetir.org For the synthesis of the pyrazole ring itself, heterogeneous catalysts or biocatalysts could replace traditional acid or base catalysts. researchgate.net In the N-alkylation step, exploring solid-supported bases or phase-transfer catalysts that can be easily recovered and reused would enhance the greenness of the process.

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot or multi-component reactions are excellent strategies for improving atom economy. researchgate.net A one-pot synthesis of this compound, where the pyrazole formation and N-alkylation occur in the same reaction vessel without isolation of intermediates, would be a highly desirable green approach.

Energy Efficiency: Employing energy-efficient methods such as microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov These techniques have been successfully applied to the synthesis of various pyrazole derivatives. nih.gov

The following table summarizes potential green chemistry approaches for the synthesis of this compound.

Table 2: Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Conventional Method | Greener Alternative | Potential Benefits |

| Solvent Selection | DMF, Acetonitrile | Water, Ethanol, Solvent-free | Reduced toxicity and environmental impact, easier product isolation. |

| Catalysis | Stoichiometric base (e.g., K₂CO₃) | Recyclable solid base, Phase-transfer catalyst | Reduced waste, catalyst reusability. |

| Process Design | Multi-step synthesis with isolation | One-pot multi-component reaction | Higher atom economy, reduced waste and energy consumption. |

| Energy Source | Conventional heating | Microwave irradiation, Ultrasound | Faster reaction rates, lower energy consumption. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the modern imperative for environmentally responsible chemical manufacturing.

Advanced Structural Elucidation and Spectroscopic Analysis of 1 2 Bromo Benzyl 1h Pyrazol 4 Ol

X-ray Crystallography for Solid-State Structure DeterminationIf a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Without access to the actual experimental data from these analyses for 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol, any attempt to populate the requested data tables and provide detailed research findings would be speculative and would not meet the standards of scientific accuracy.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

The application of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for the stereochemical investigation of chiral molecules, providing detailed information on their absolute configuration and solution conformation. However, a thorough review of scientific literature and chemical databases reveals no published studies on the VCD or ECD analysis of this compound.

For VCD and ECD analysis to be applicable, the molecule must be chiral. In the case of this compound, the molecule itself is achiral as it does not possess a stereocenter and cannot exist as non-superimposable mirror images (enantiomers). The structure lacks any element of chirality, such as a chiral carbon atom, axial chirality, or planar chirality.

Therefore, VCD and ECD spectroscopic techniques are not applicable for the chiral analysis of this compound in its ground state.

Detailed research findings, including experimental VCD and ECD spectra, and associated computational analyses, are not available for this compound as the molecule is not chiral and no such studies have been reported.

Data Tables

Due to the absence of experimental or computational data on the VCD and ECD analysis of this compound, no data tables can be generated.

Chemical Reactivity and Transformation of 1 2 Bromo Benzyl 1h Pyrazol 4 Ol

Reactivity at the Pyrazole (B372694) Core

The pyrazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of two adjacent nitrogen atoms and the substituents it bears. In 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol, the electronic nature of the ring is modulated by the N-benzyl group and the C4-hydroxyl group.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). researchgate.net In unsubstituted pyrazole, the C4 position is the most nucleophilic and, therefore, the preferred site for electrophilic attack. researchgate.netnih.govnih.gov However, in the title compound, this position is already occupied by a hydroxyl group.

The hydroxyl group is a strongly activating, ortho-, para-directing group. libretexts.org This electronic donation increases the electron density of the pyrazole ring, making it more reactive towards electrophiles than an unsubstituted pyrazole. The N1-benzyl group also influences the ring's reactivity. With the C4 position blocked, electrophilic substitution is directed to the C3 and C5 positions. The precise regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions would depend on the specific reaction conditions and the interplay of steric and electronic effects of the existing substituents. It is well-established that the C5 position of the pyrazole ring has the most acidic C-H bond and can be selectively deprotonated by strong bases. nih.gov

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Pyrazole Core

| Reaction Type | Reagents | Potential Product(s) | Notes |

| Nitration | HNO₃/H₂SO₄ | 1-(2-Bromobenzyl)-3-nitro-1H-pyrazol-4-ol and/or 1-(2-Bromobenzyl)-5-nitro-1H-pyrazol-4-ol | The hydroxyl group activates the ring, but the reaction requires careful control to avoid oxidation. |

| Bromination | Br₂/Lewis Acid or NBS | 1-(2-Bromobenzyl)-3,5-dibromo-1H-pyrazol-4-ol or mono-bromo derivatives | The high activation from the -OH group might lead to polysubstitution. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(2-Bromobenzyl)-5-acyl-1H-pyrazol-4-ol | The reaction might be complex due to potential O-acylation of the hydroxyl group. |

This table is based on general principles of electrophilic aromatic substitution on activated heterocyclic rings. Specific experimental outcomes for this compound may vary.

Nucleophilic Additions/Substitutions at Activated Positions

Nucleophilic attack on the pyrazole ring is generally less common than electrophilic substitution unless the ring is activated by strong electron-withdrawing groups or possesses a suitable leaving group. researchgate.netnih.gov The positions susceptible to nucleophilic attack are C3 and C5. researchgate.netnih.gov In this compound, the ring is electron-rich due to the hydroxyl group, making it generally unreactive towards nucleophiles under standard conditions. However, nucleophilic substitution reactions have been documented on pyrazole rings, particularly on N-nitropyrazoles, which significantly activate the ring towards such attacks. acs.org For the title compound, such transformations would likely require conversion of the hydroxyl group into a better leaving group or other modifications to the ring system.

Transformations Involving the 4-Hydroxyl Group

The 4-hydroxyl group is a key functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound can readily undergo O-alkylation and O-acylation reactions under basic conditions to form the corresponding ethers and esters.

O-Alkylation: This reaction involves the deprotonation of the hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or a similar alkylating agent. This method is used, for example, in the synthesis of 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole from a corresponding hydroxypyrazole precursor. It is noteworthy that in related systems, O-alkylation can sometimes compete with N-alkylation on the pyrazole ring itself.

O-Acylation: The synthesis of esters can be achieved by reacting the hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct. O-glycosylation, a specific type of O-alkylation/acetal formation, has been successfully performed on related 4-substituted pyrazol-3-one derivatives. nih.gov

Table 2: Representative O-Alkylation and O-Acylation Reactions

| Reaction Type | Reagent(s) | Product Type |

| O-Alkylation (Etherification) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 4-Alkoxy-1-(2-bromobenzyl)-1H-pyrazole |

| O-Acylation (Esterification) | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 1-(2-Bromobenzyl)-1H-pyrazol-4-yl acetate |

| O-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., Et₃N) | 1-(2-Bromobenzyl)-1H-pyrazol-4-yl sulfonate |

Oxidation Reactions of the Hydroxyl Moiety

The oxidation of the 4-hydroxyl group on the pyrazole ring is a potential transformation, although the specific outcomes can be complex. The oxidation of pyrazole itself can yield 4-hydroxypyrazole through the action of cytochrome P-450. nih.govnih.gov The reverse reaction, the oxidation of the 4-hydroxyl group, could potentially lead to the formation of a pyrazol-4-one derivative, a highly reactive intermediate. The stability of such an oxidation product would be a critical factor. The oxidation of pyrazolines (dihydropyrazoles) to the corresponding aromatic pyrazoles is a well-known process, often using oxidizing agents like tetrabutylammonium (B224687) peroxydisulfate. researchgate.net While not a direct oxidation of the hydroxyl group, it highlights the redox chemistry of the pyrazole system.

Reactivity of the 2-Bromobenzyl Moiety

The 2-bromobenzyl group offers a reactive site that is largely independent of the pyrazole core. The bromine atom on the benzene (B151609) ring is the primary point of reactivity, enabling a variety of cross-coupling and substitution reactions.

This functionality is a cornerstone of modern synthetic chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Common transformations include:

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne to form a C-C bond.

Grignard Reagent Formation: Reaction with magnesium metal to form an organomagnesium compound, which can then react with various electrophiles.

These reactions would leave the pyrazol-4-ol core intact while allowing for extensive diversification of the benzyl (B1604629) portion of the molecule. For instance, the bromine atom on similar compounds can be replaced by nucleophiles like amines or thiols.

Table 3: Common Transformations of the 2-Bromobenzyl Group

| Reaction Name | Reagent(s) | Product Feature |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Biaryl structure |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | N-Aryl amine structure |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne structure |

| Grignard Formation | Mg, THF | Aryl-magnesium bromide intermediate |

Regioselectivity and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound and its derivatives (e.g., 1-(2-bromobenzyl)-4-halopyrazoles) makes regioselectivity a paramount consideration in its chemical transformations. The key challenge is to selectively functionalize one position while leaving others intact.

In palladium-catalyzed reactions, the primary competition is between the C-Br bond on the benzyl group and a C-X (X = halogen) or C-H bond on the pyrazole ring. Studies have shown that it is possible to achieve highly regioselective intermolecular C5-arylation of 1-(2-bromobenzyl)-4-halopyrazoles without cleaving the C-Br bond of the benzyl group. researchgate.net This selectivity is achieved by carefully tuning the reaction conditions, such as the choice of base (KOAc) and solvent (DMA). This allows the C5-position of the pyrazole to be functionalized first.

Following this initial C5-arylation, the remaining 2-bromobenzyl group can then undergo a second reaction. This can be an intermolecular cross-coupling (e.g., Suzuki) to introduce a second, different aryl group, or an intramolecular reaction. For instance, if the C5-substituent is an aryl group, an intramolecular palladium-catalyzed direct arylation can occur between the C5-aryl ring and the 2-bromobenzyl ring, leading to the formation of complex, fused dibenzo[c,e]pyrazolo[1,5-a]azepine derivatives. researchgate.net

Similarly, in an intramolecular Heck reaction, where an alkene is present at C5, the regioselectivity of the cyclization is crucial. The reaction can proceed via an exo or endo pathway, leading to different ring sizes and substitution patterns. The outcome is often governed by steric factors and the length and flexibility of the tether connecting the aryl halide and the alkene. princeton.edu

Stereoselectivity becomes important when new chiral centers are formed. For example, in an asymmetric intramolecular Heck reaction, the use of chiral phosphine (B1218219) ligands can induce the formation of tertiary or quaternary stereocenters with high enantioselectivity. wikipedia.org

Mechanistic Insights into Key Transformations of this compound

The mechanisms governing the reactions of this compound are rooted in well-established principles of organometallic and physical organic chemistry.

Palladium-Catalyzed Cross-Coupling: The mechanisms for Suzuki, Sonogashira, and Heck reactions all proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) couple. libretexts.orgwikipedia.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (from the 2-bromobenzyl group) to a coordinatively unsaturated Pd(0) species, forming a Pd(II)-aryl intermediate. libretexts.org

Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck):

In the Suzuki reaction, the organoboron reagent, activated by a base, transfers its organic group to the palladium center (transmetalation). libretexts.org

In the Sonogashira reaction, a copper acetylide (formed from the terminal alkyne, copper co-catalyst, and base) typically undergoes transmetalation with the Pd(II)-aryl complex. wikipedia.org In copper-free variants, the alkyne may coordinate directly to the palladium center before deprotonation and subsequent steps.

In the Heck reaction, the alkene coordinates to the Pd(II) center and then inserts into the Pd-C bond (migratory insertion). wikipedia.org

Reductive Elimination (Suzuki/Sonogashira) or β-Hydride Elimination (Heck):

In Suzuki and Sonogashira couplings, the two organic partners on the Pd(II) center are eliminated to form the final C-C coupled product, regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org

In the Heck reaction, a β-hydride elimination from the alkyl-palladium intermediate forms the product alkene and a hydrido-palladium complex. This complex then undergoes reductive elimination with the base to regenerate the Pd(0) catalyst. wikipedia.org

The regioselectivity observed in di-halogenated substrates is often dictated by the relative rates of oxidative addition at the different C-X bonds. Generally, C-I bonds react faster than C-Br bonds, which react faster than C-Cl bonds. For C-Br bonds in different electronic environments, as in a 1-(2-bromobenzyl)-4-bromopyrazole, the more electron-deficient C-Br bond or the one with less steric hindrance may react preferentially, an outcome that can be tuned by the choice of ligands and additives. researchgate.net

Intramolecular C-H Arylation: The mechanism for the intramolecular cyclization to form dibenzopyrazoloazepines likely involves an initial oxidative addition of the 2-bromobenzyl C-Br bond to Pd(0). This is followed by an intramolecular C-H activation/palladation step on the C5-aryl ring. This key step is often facilitated by a concerted metalation-deprotonation (CMD) pathway, where a base assists in the C-H bond cleavage. Subsequent reductive elimination yields the fused polycyclic product and regenerates the Pd(0) catalyst. nih.gov

Benzylic Oxidation: The mechanism of benzylic oxidation often involves radical intermediates. For instance, with KMnO₄ or certain catalytic systems, the reaction is believed to initiate via homolytic cleavage of a benzylic C-H bond to form a resonance-stabilized benzyl radical. masterorganicchemistry.com This radical is then trapped by an oxygen species, leading to further oxidation to the final carbonyl product. nih.gov

Theoretical and Computational Studies on 1 2 Bromo Benzyl 1h Pyrazol 4 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-(2-bromo-benzyl)-1H-pyrazol-4-ol. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of the compound's chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations aim to find the minimum energy conformation of the molecule in the gas phase. The optimized geometry reveals a non-planar structure, with the pyrazole (B372694) and benzene (B151609) rings oriented at a specific angle relative to each other, influenced by the steric hindrance of the bromine atom and the flexibility of the benzylic methylene (B1212753) bridge.

The total energy of the molecule, as calculated by DFT, provides a measure of its stability. Furthermore, the energies of the frontier molecular orbitals are crucial outputs of these calculations.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | N1-N2 (pyrazole) | ~1.35 Å |

| Bond Length | C4-O (pyrazole) | ~1.36 Å |

| Bond Angle | C-C-Br (benzene) | ~120° |

Note: The values in this table are illustrative and would be determined with high precision in a specific computational study.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized over the electron-rich pyrazole ring and the hydroxyl group, while the LUMO may be distributed over the benzyl (B1604629) and pyrazole rings. The presence of the electron-withdrawing bromine atom can also influence the energy levels of these orbitals.

Table 2: Frontier Molecular Orbital Energies for this compound (Predicted)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | |

| LUMO Energy |

Note: Specific energy values are dependent on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions represent areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions indicate areas of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow regions represent intermediate potentials.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, highlighting these as primary sites for electrophilic interaction. Positive potential (blue) might be observed around the hydrogen atom of the hydroxyl group and potentially on the benzylic hydrogens, indicating their susceptibility to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves exploring the different spatial arrangements of the molecule that can be achieved through rotation around its single bonds, particularly the C-N bond connecting the benzyl and pyrazole moieties. Due to the steric bulk of the 2-bromo-benzyl group, rotation is likely hindered, leading to a limited number of stable conformers with distinct energies. Computational methods can systematically rotate this bond and calculate the energy of each resulting conformation to identify the most stable (lowest energy) structures.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules under specific conditions (e.g., in a solvent at a particular temperature), MD can reveal how this compound interacts with its environment and how its conformation fluctuates. This information is valuable for understanding its behavior in solution and its potential to bind to biological targets.

Prediction of Spectroscopic Parameters (NMR, IR) through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the chemical shifts (δ) of ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can aid in the structural elucidation and assignment of signals.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks observed in its infrared (IR) spectrum. Computational methods can calculate these frequencies by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum for this compound would show characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and pyrazole rings, and the C-Br stretch.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | ~3600-3400 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

Note: Predicted frequencies are often scaled by a correction factor to better match experimental values.

Reaction Pathway Analysis and Transition State Calculations

Computational methods can be employed to explore the potential chemical reactions involving this compound. This involves mapping out the potential energy surface for a given reaction to identify the most likely pathway from reactants to products.

A key aspect of this analysis is the calculation of transition states, which are the highest energy points along the reaction coordinate. By determining the structure and energy of the transition state, chemists can calculate the activation energy of the reaction, providing a quantitative measure of how fast the reaction is likely to proceed. For example, one could computationally investigate the mechanism of electrophilic substitution on the pyrazole or benzene rings, or the nucleophilic substitution of the bromine atom. These calculations are computationally intensive but offer profound insights into the reactivity and potential synthetic transformations of the compound.

Derivatization Strategies and Analogue Synthesis Based on 1 2 Bromo Benzyl 1h Pyrazol 4 Ol

Design Principles for New 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol Analogues

The design of new analogues of this compound is guided by established principles of medicinal chemistry, aiming to modulate the compound's physicochemical and pharmacological properties. Key considerations include structure-activity relationship (SAR) studies, isosteric and bioisosteric replacements, and the introduction of functional groups that can engage in specific interactions with biological targets.

Structure-Activity Relationship (SAR) Analysis: SAR studies are fundamental to understanding how different parts of the molecule contribute to its biological activity. For the this compound scaffold, this involves systematically modifying the pyrazole (B372694) core, the 4-position substituent, and the 2-bromobenzyl group. For instance, a study on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors revealed that substitutions on the benzyl (B1604629) ring significantly impact inhibitory potency. nih.gov

Isosteric and Bioisosteric Replacements: The pyrazole ring itself can act as a bioisostere for other aromatic systems, and this principle can be extended to its substituents. The hydroxyl group at the 4-position can be replaced with other functional groups of similar size and electronic properties, such as amines, thiols, or small alkyl groups, to probe the importance of this hydrogen-bonding moiety.

Introduction of Pharmacophoric Features: The design of new analogues often involves incorporating specific pharmacophoric elements known to interact with particular classes of biological targets. For example, if targeting protein kinases, which are often implicated in cancer, functional groups capable of forming hydrogen bonds with the hinge region of the kinase domain would be a rational design choice. nih.gov The pyrazole scaffold is a common feature in many protein kinase inhibitors. nih.gov

Synthetic Routes to Modified 4-Substituted Pyrazoles

The 4-position of the pyrazole ring is particularly amenable to electrophilic substitution reactions due to its electron-rich nature. nih.gov This reactivity provides a straightforward handle for introducing a wide array of substituents.

Electrophilic Substitution Reactions: Classical electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be readily performed at the C4-position of the pyrazole ring. nih.govslideshare.net These initial modifications can then serve as stepping stones for further functionalization. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce further diversity.

Coupling Reactions: Modern cross-coupling reactions offer a powerful toolkit for creating carbon-carbon and carbon-heteroatom bonds at the 4-position. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl groups, respectively. These reactions are known for their broad functional group tolerance and mild reaction conditions.

Modification of the Hydroxyl Group: The existing hydroxyl group at the 4-position can be directly modified through etherification or esterification reactions. This allows for the introduction of various alkyl, aryl, or acyl moieties, which can significantly alter the lipophilicity and steric profile of the molecule.

A general scheme for the synthesis of 4-substituted pyrazoles is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. slideshare.net By choosing appropriately substituted starting materials, a variety of pyrazoles with different substitution patterns can be accessed.

Strategies for Diversity-Oriented Synthesis (DOS) from the Compound

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material. The this compound scaffold is an excellent starting point for DOS due to its multiple reactive sites.

A DOS approach would involve a branching reaction sequence where the initial scaffold is subjected to a variety of reaction conditions and building blocks in parallel. For example, a portion of the starting material could undergo O-alkylation at the 4-position, while another portion is subjected to electrophilic substitution at other available positions on the pyrazole or benzyl rings. Each of these intermediates can then be further diversified in subsequent steps.

Multi-component Reactions: These reactions, where three or more starting materials combine in a single step to form a complex product, are a hallmark of DOS. By varying the components, a large library of structurally distinct molecules can be rapidly assembled.

Scaffold Decoration: This strategy involves keeping the core pyrazole scaffold intact while systematically varying the substituents at different positions. researchgate.net This allows for a fine-tuning of the molecule's properties.

Exploiting the Bromobenzyl Moiety for Scaffold Diversification

The 2-bromobenzyl group is a key feature of the title compound, offering a versatile handle for a variety of synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the aryl bromide and a boronic acid or ester is a robust method for forming carbon-carbon bonds. A wide range of aryl and heteroaryl boronic acids are commercially available, allowing for the introduction of diverse aromatic systems at the 2-position of the benzyl group.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines. The resulting anilino-derivatives can serve as precursors for the synthesis of more complex heterocyclic systems.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne. The resulting alkynyl-substituted compounds can undergo further transformations, such as cycloaddition reactions.

Heck Coupling: This reaction allows for the formation of a new carbon-carbon bond between the aryl bromide and an alkene, providing access to stilbene-like structures.

Table 1: Potential Cross-Coupling Reactions for Diversification of the Bromobenzyl Moiety

| Coupling Reaction | Reagents | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, base | Biaryl |

| Buchwald-Hartwig | Amine, Pd catalyst, base | Arylamine |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne |

| Heck | Alkene, Pd catalyst, base | Arylalkene |

| Stille | Organostannane, Pd catalyst | Biaryl |

| Negishi | Organozinc reagent, Pd or Ni catalyst | Biaryl |

Development of Pyrazole-Fused Heterocyclic Systems Utilizing this compound

The inherent reactivity of the this compound scaffold can be harnessed to construct fused heterocyclic systems, leading to novel molecular architectures with potentially unique biological properties.

Intramolecular Cyclization Reactions: The bromine atom on the benzyl ring and the hydroxyl group on the pyrazole ring are suitably positioned for intramolecular cyclization reactions. For example, an intramolecular Ullmann condensation or a Buchwald-Hartwig type cyclization could lead to the formation of a dibenzo[b,f] researchgate.netnih.govoxazepine-like fused system.

Tandem Reactions: A sequence of reactions can be designed to build complex heterocyclic systems in a single pot. For instance, a Sonogashira coupling to introduce an alkyne at the 2-position of the benzyl group could be followed by an intramolecular cyclization involving the pyrazole nitrogen or the 4-hydroxyl group, leading to the formation of a pyrazolo-fused polycyclic system.

The synthesis of chromone-fused pyrazole derivatives has been achieved through tandem reactions of 3-formylchromones with pyrazole derivatives. nih.gov A similar strategy could be envisioned starting from a suitably functionalized this compound. The reaction of 2-pyrazolin-5-one with o-haloarenecarbonyl chlorides has been shown to produce pyrano[2,3-c]pyrazol-4(1H)-one moieties. nih.gov

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Role of 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol as a Precursor for Advanced Organic Scaffolds

The primary value of this compound in synthetic chemistry lies in its capacity to serve as a scaffold for generating diverse and advanced molecular frameworks. The pyrazole (B372694) nucleus is a recognized "pharmacophore" found in numerous biologically active compounds and approved drugs. mdpi.com The dual functionality of this specific derivative—an aryl bromide handle for cross-coupling and a nucleophilic hydroxyl group—enables sequential or orthogonal synthetic strategies.

This molecule can be envisioned as a linchpin for creating:

Bi-aryl and Hetero-bi-aryl Systems: The aryl bromide on the benzyl (B1604629) group is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing the introduction of a wide array of aryl or heteroaryl substituents.

Fused Polycyclic Heterocycles: The ortho-position of the bromine on the benzyl ring, in conjunction with the pyrazole moiety, offers the potential for intramolecular cyclization reactions. Following a transformation at the bromine site, subsequent reactions could lead to the formation of novel, rigid tricyclic systems incorporating the pyrazole ring.

Highly Functionalized Pyrazole Derivatives: The hydroxyl group at the C4 position can be readily converted into other functional groups, such as ethers, esters, or triflates, further expanding the synthetic possibilities.

The strategic placement of the bromine atom provides a gateway to molecular complexity that would be difficult to achieve through other synthetic routes.

Integration into Multi-Step Synthesis Schemes

The distinct reactivity of the aryl bromide and the pyrazol-4-ol allows for its seamless integration into multi-step synthetic plans. A chemist can selectively address one functional group while leaving the other intact for a subsequent transformation. This orthogonality is a cornerstone of modern synthetic strategy.

For instance, a typical multi-step sequence could involve:

Step 1: Palladium-Catalyzed Cross-Coupling. The 2-bromobenzyl moiety can be coupled with a boronic acid (Suzuki reaction) to form a new carbon-carbon bond, creating a bi-aryl structure. The hydroxyl group on the pyrazole ring would typically remain unaffected under these conditions.

Step 2: Modification of the Hydroxyl Group. The resulting product from Step 1, which now contains a new substituent in place of the bromine, can then undergo reaction at the C4-hydroxyl position. This could be an O-alkylation or O-acylation to introduce another element of diversity.

This stepwise approach is illustrated in the hypothetical reaction scheme below.

| Step | Reaction Type | Target Site | Potential Reagents | Intermediate/Product |

| 1 | Suzuki Coupling | Aryl Bromide (on Benzyl) | Ar'-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | 1-(2-Aryl-benzyl)-1H-pyrazol-4-ol |

| 2 | Etherification | C4-Hydroxyl | R-X, Base (e.g., K₂CO₃) | 4-Alkoxy-1-(2-aryl-benzyl)-1H-pyrazole |

| 3 | Nitration | C5 of Pyrazole Ring | HNO₃/H₂SO₄ | 4-Alkoxy-1-(2-aryl-benzyl)-5-nitro-1H-pyrazole |

This table is illustrative of potential synthetic pathways.

Chemo- and Regioselective Transformations for Targeted Synthesis

The utility of this compound is significantly enhanced by the potential for high chemo- and regioselectivity in its reactions. Chemists can target specific atoms within the molecule with a high degree of precision.

Key Selective Transformations:

Palladium-Catalyzed Reactions: The carbon-bromine bond on the benzyl ring is the most susceptible site for oxidative addition to a low-valent palladium catalyst. This makes it the exclusive site for a variety of cross-coupling reactions, leaving the pyrazole ring and its hydroxyl group untouched. This chemoselectivity is fundamental to its role as a building block.

Reactions at the C4-Hydroxyl Group: The hydroxyl group can act as a nucleophile in O-alkylation and O-acylation reactions. Alternatively, it can be converted into an excellent leaving group, such as a triflate (-OTf). A C4-triflate derivative becomes a new electrophilic site, enabling a second, different cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig amination) directly on the pyrazole ring.

Electrophilic Substitution on the Pyrazole Ring: The pyrazole ring itself is aromatic and can undergo electrophilic substitution, typically at the C5 position, which is activated by the C4-hydroxyl group. nih.govglobalresearchonline.net This allows for the introduction of groups like nitro (-NO₂) or halogens, further functionalizing the core heterocycle.

| Functional Group | Position | Class of Reaction | Potential Transformation |

| Aryl Bromide | C2 of Benzyl Ring | Palladium Cross-Coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig |

| Hydroxyl | C4 of Pyrazole Ring | Nucleophilic Substitution | O-Alkylation, O-Acylation |

| Hydroxyl (as triflate) | C4 of Pyrazole Ring | Palladium Cross-Coupling | C-N, C-C, or C-O bond formation |

| C-H Bond | C5 of Pyrazole Ring | Electrophilic Aromatic Substitution | Nitration, Halogenation |

This table outlines the distinct reactivity of the functional sites, enabling selective synthesis.

Potential in Ligand Design and Catalysis

The structure of this compound is inherently suited for applications in coordination chemistry and catalysis. Pyrazole-based structures are well-known components of ligands used to stabilize and modulate the reactivity of transition metals.

The potential applications in this area include:

Precursor to Bidentate or Pincer Ligands: The aryl bromide serves as a synthetic handle to introduce a second donor atom. For example, a phosphine (B1218219) group could be installed via a coupling reaction, creating a P,N-bidentate ligand scaffold where the pyrazole nitrogen and the newly introduced phosphine can coordinate to a metal center. The ortho-substitution pattern would create a five- or six-membered chelate ring, which is often ideal for stable metal complexes.

Modulation of Steric and Electronic Properties: The 2-substituted benzyl group provides significant steric bulk near one of the pyrazole's nitrogen atoms. This steric hindrance can influence the coordination geometry around a metal center, potentially creating a specific environment that favors a desired catalytic reaction. By modifying the group at the 2-position (via cross-coupling), the electronic properties of the ligand can also be fine-tuned.

Catalyst Scaffolding: The pyrazole framework itself can be part of a larger catalytic system. The hydroxyl group could be used to attach the entire molecule to a solid support or another molecular entity, creating heterogeneous or easily recoverable catalysts.

The combination of a tunable aryl group and a classic heterocyclic metal-binding unit makes this compound a promising starting point for developing novel ligands for a range of catalytic applications, including hydrogenation, cross-coupling, and polymerization.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol, and how can its purity be verified experimentally?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving brominated benzyl precursors and pyrazole derivatives. For example, analogous pyrazole synthesis involves refluxing chalcone epoxides with hydrazines in glacial acetic acid, followed by recrystallization from ethanol-water mixtures to isolate the product . Purity verification typically employs HPLC for quantitative analysis and TLC (e.g., ethyl acetate/hexane 5:1) for reaction monitoring. NMR (¹H/¹³C) and FTIR are critical for structural confirmation: aromatic protons appear downfield (δ 7.4–9.3 ppm), while hydroxyl groups resonate upfield (δ ~6.0 ppm) .

Q. How do electron-donating or withdrawing substituents on the benzyl ring influence the spectroscopic properties of this compound?

- Answer : Substituents alter electron density, impacting NMR and IR spectra. For instance, electron-withdrawing groups (e.g., nitro) deshield aromatic protons, causing downfield shifts (δ 9.27 ppm vs. unsubstituted benzene at δ 7.49–9.19 ppm) . Methoxy groups (electron-donating) shield adjacent protons, observed as upfield shifts (δ 2.32 ppm in ¹H NMR) . IR spectroscopy detects C=O (1650–1665 cm⁻¹) and OH/NH stretches (3050–3192 cm⁻¹), with substituent effects visible in peak intensity and position .

Q. What analytical techniques are essential for distinguishing this compound from structurally similar pyrazole derivatives?

- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., M.W. 238.08 for brominated analogs) . X-ray crystallography provides unambiguous structural data, particularly for differentiating regioisomers. For example, SHELX programs refine bond lengths (C–Br ~1.89 Å) and angles to resolve ambiguities . UV-Vis spectroscopy (λmax ~270–300 nm) can also differentiate conjugation patterns in substituted pyrazoles .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structures of brominated pyrazole derivatives?

- Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS resolves ambiguities in regiochemistry and stereochemistry. For instance, bond angles (e.g., C11–C12–C13 = 112.0°) and torsion angles in the thiazole-pyrazole hybrid structures confirm spatial arrangements . Discrepancies between computational (DFT) and experimental data (e.g., dihedral angles >10°) may indicate conformational flexibility or synthesis impurities .

Q. What challenges arise in optimizing reaction conditions for brominated pyrazole derivatives, and how can they be mitigated?

- Answer : Bromine’s high reactivity can lead to side reactions (e.g., debromination or cross-coupling). Optimization includes:

- Temperature control : Refluxing in acetic acid (4 hours, 110°C) minimizes side products .

- Catalyst selection : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency in oxadiazole-pyrazole hybrids .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield (56.5% reported for analogs) .

Q. How can computational modeling predict the biological activity of this compound based on structural analogs?

- Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., antimicrobial enzymes). For example, pyrazole-thiazole hybrids show activity against Staphylococcus aureus (MIC 8–16 µg/mL) via hydrophobic interactions with enzyme active sites . QSAR models correlate substituent electronegativity (Hammett σ values) with bioactivity, where bromine’s +I effect enhances membrane penetration .

Q. What methodological inconsistencies exist in reported synthetic protocols for brominated pyrazoles, and how can reproducibility be improved?

- Answer : Discrepancies in reaction yields (e.g., 56–75% for similar compounds) stem from varying hydrazine equivalents or solvent purity . Standardization steps:

- Stoichiometric precision : Use 1:1 molar ratios of epoxide and hydrazine derivatives.

- Solvent drying : Anhydrous acetic acid reduces hydrolysis side reactions .

- Reproducible characterization : Cross-validate NMR assignments with DEPT-135 and 2D-COSY to confirm peak assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.